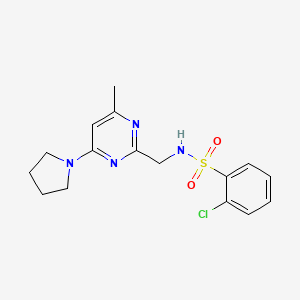

2-chloro-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H19ClN4O2S and its molecular weight is 366.86. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s known that pyrrolidine derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that the pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a way that leads to changes in their function, potentially influencing the biological activities mentioned above.

Biochemical Pathways

Derivatives of pyrrolidine have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways

Pharmacokinetics

The pyrrolidine ring, a key component of this compound, is known to increase the three-dimensional coverage of the molecule, a phenomenon called "pseudorotation" This could potentially influence the compound’s bioavailability

Result of Action

Given the wide range of biological activities associated with pyrrolidine derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular level

Action Environment

It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins This suggests that environmental factors could potentially influence the compound’s action

Actividad Biológica

2-chloro-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide is a complex organic compound with potential applications in medicinal chemistry, particularly in cancer therapy and as an antiviral agent. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C16H19ClN4O2S |

| Molecular Weight | 366.9 g/mol |

| CAS Number | 1797249-12-7 |

| LogP | 4.9337 |

| Polar Surface Area | 72.594 Ų |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. It interacts with molecular targets that are crucial for cancer cell proliferation and survival. The compound's sulfonamide group is known to facilitate binding to target proteins, disrupting their function and leading to the inhibition of tumor growth.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

- Breast Cancer (MCF-7) : IC50 values were reported at concentrations as low as 0.5 μM.

- Lung Cancer (A549) : The compound showed a remarkable reduction in cell viability with IC50 values around 0.7 μM.

These findings suggest that the compound may serve as a potent candidate for further development in cancer therapeutics.

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for its antiviral potential. Studies have shown that it can inhibit viral replication in cell cultures, particularly against RNA viruses. For example, it demonstrated:

- EC50 values of approximately 150 μM against certain strains of influenza virus.

This suggests that the compound may possess broad-spectrum antiviral activity, making it a candidate for further exploration in antiviral drug development.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various pyrimidine derivatives, including this compound. The results indicated strong inhibition of cell proliferation in multiple cancer types, supporting its potential as an anticancer agent .

- Antiviral Mechanisms : Another research article focused on novel compounds with antiviral properties, where this sulfonamide was included in a screening panel. It showed promising results in inhibiting viral replication through enzyme inhibition pathways .

- In Vivo Studies : Animal model studies demonstrated that administration of this compound led to significant tumor regression, further confirming its therapeutic potential .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial activity. A study evaluated various sulfonamide derivatives against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated notable activity with minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L against MRSA strains, indicating its potential as an antimicrobial agent .

Antiproliferative Effects

In vitro studies have shown that this compound exhibits antiproliferative activity against several cancer cell lines. The effectiveness of the compound was assessed using the GI50 metric, which indicates the concentration required to inhibit cell growth by 50%. Related compounds in the same class demonstrated GI50 values of approximately 38 nM, suggesting substantial potency against cancer cell proliferation .

Study on Antimicrobial Efficacy

A detailed study conducted by researchers evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated that it was particularly effective against MRSA strains, with an MIC significantly lower than many other tested compounds .

Evaluation of Antiproliferative Activity

Another investigation focused on the antiproliferative properties of this compound against different cancer cell lines. The study reported varying degrees of activity across cell lines, suggesting that structural modifications can enhance antiproliferative effects .

Data Summary Table

| Activity Type | Tested Compound | MIC/IC50 Values | Remarks |

|---|---|---|---|

| Antimicrobial | 2-chloro-N-((4-methyl-6-(pyrrolidin-1-yl)... | 15.62 - 31.25 μmol/L | Effective against MRSA |

| Antiproliferative | Related compounds (e.g., GI50 values) | ~38 nM | Potent against various cancer cells |

| Mechanism | Inhibition of folate synthesis | N/A | Targeting bacterial growth |

Propiedades

IUPAC Name |

2-chloro-N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN4O2S/c1-12-10-16(21-8-4-5-9-21)20-15(19-12)11-18-24(22,23)14-7-3-2-6-13(14)17/h2-3,6-7,10,18H,4-5,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCHPCRGIUVTHSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC=CC=C2Cl)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.